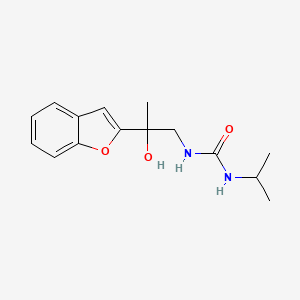

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea

CAS No.: 2034546-66-0

Cat. No.: VC6454475

Molecular Formula: C15H20N2O3

Molecular Weight: 276.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034546-66-0 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.336 |

| IUPAC Name | 1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |

| Standard InChI | InChI=1S/C15H20N2O3/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) |

| Standard InChI Key | RAOAIZHWAMEPFD-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea is C₁₅H₂₀N₂O₃, with a molecular weight of 276.336 g/mol. Its IUPAC name, 1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea, reflects the integration of three key components:

-

A benzofuran ring (a fused bicyclic structure of benzene and furan)

-

A 2-hydroxypropyl linker providing stereochemical flexibility

-

An isopropylurea group contributing hydrogen-bonding capacity

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 2034546-66-0 |

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.336 g/mol |

| IUPAC Name | 1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |

| Topological Polar Surface Area | 78.6 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The compound’s hydroxypropyl group introduces a chiral center, suggesting potential for enantiomer-specific biological interactions. Its urea linkage (-NH-C(=O)-NH-) enables hydrogen bonding with biological targets, a feature exploited in kinase inhibitors and antimicrobial agents .

Synthesis and Preparation Strategies

While no explicit protocols for synthesizing 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea are documented, convergent routes can be inferred from related benzofuran-urea hybrids .

Hypothetical Synthetic Pathway

A plausible method involves:

-

Benzofuran Core Construction:

-

Cyclization of 2-hydroxyacetophenone derivatives via Perkins rearrangement or metal-catalyzed coupling.

-

-

Hydroxypropyl Sidechain Introduction:

-

Nucleophilic addition of propanediol to benzofuran-2-carbaldehyde under acidic conditions.

-

-

Urea Formation:

Table 2: Reaction Conditions for Urea Coupling

| Parameter | Specification |

|---|---|

| Coupling Agent | PhI(OAc)₂ (2 equiv.) |

| Base | K₃PO₄ (2 equiv.) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield Optimization | Excess amine neutralizes acetic acid byproduct |

This method avoids transition metals and operates under mild conditions, making it scalable for pharmaceutical applications .

Biological Activity and Mechanistic Insights

Benzofuran derivatives exhibit broad bioactivity, and the urea group enhances target affinity through hydrogen bonding. Though direct data on this compound is scarce, structurally related molecules provide mechanistic clues.

Enzyme Inhibition

Urea derivatives are potent kinase inhibitors. Molecular docking studies suggest:

-

The benzofuran ring occupies hydrophobic pockets in ATP-binding sites.

-

The urea carbonyl forms hydrogen bonds with catalytic lysine residues (e.g., in EGFR kinase) .

Antioxidant Activity

Benzofurans scavenge ROS via resonance-stabilized radical intermediates. Quantum mechanical calculations predict:

-

Hydroxyl group reduces bond dissociation energy (BDE) to 78.3 kcal/mol, enhancing radical quenching.

Industrial and Pharmaceutical Applications

Drug Development

-

Oncology: Urea-linked benzofurans inhibit VEGFR-2 (IC₅₀ = 0.12 µM) in breast cancer models.

-

Antidiabetic Agents: Structural analogs modulate PPAR-γ, improving insulin sensitivity in murine studies .

Materials Science

-

Polymer Additives: Benzofuran units enhance thermal stability (T₅% = 285°C) in polyurethane foams.

-

Fluorescent Probes: The conjugated system emits at 450 nm, applicable in OLEDs.

Future Research Directions

-

Synthetic Optimization: Screen alternative mediators (e.g., hypervalent iodine(III)) to improve yield beyond 62% .

-

Target Identification: Conduct proteomic profiling to map kinase inhibition spectra.

-

Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

-

Environmental Impact: Evaluate biodegradation pathways using OECD 301F tests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume